3-Fluoro-3-phenyl-3H-diazirine
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Overview
Description
3-Fluoro-3-phenyl-3H-diazirine is a member of the diazirine family, which are three-membered heterocyclic compounds containing two nitrogen atoms. These compounds are known for their ability to generate carbenes upon photochemical, thermal, or electrical stimulation. Carbenes are highly reactive species that can insert into various bonds, making diazirines valuable tools in chemical and biological research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-3-phenyl-3H-diazirine typically involves the reaction of phenylhydrazine with fluoroform in the presence of a base. The reaction proceeds through the formation of a hydrazone intermediate, which is then cyclized to form the diazirine ring. The reaction conditions often require low temperatures and inert atmosphere to prevent decomposition .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-3-phenyl-3H-diazirine undergoes various types of reactions, including:
Photochemical Reactions: Upon exposure to ultraviolet light, the diazirine ring cleaves to generate a carbene intermediate.
Thermal Reactions: Heating the compound can also induce carbene formation.
Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Photochemical Activation: Ultraviolet light (ca. 350-365 nm).
Thermal Activation: Heating at temperatures around 110-130°C.
Substitution Reactions: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Carbene Insertion Products: The carbene intermediate can insert into C-H, O-H, or N-H bonds, forming new carbon-carbon, carbon-oxygen, or carbon-nitrogen bonds.
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Scientific Research Applications
3-Fluoro-3-phenyl-3H-diazirine has a wide range of applications in scientific research:
Chemical Biology: Used as a photoaffinity label to study protein-ligand interactions.
Proteomics: Helps in identifying biological targets by crosslinking proteins.
Polymer Chemistry: Utilized in polymer crosslinking and adhesion studies.
Material Science: Employed in the development of new materials with unique properties.
Mechanism of Action
The primary mechanism of action of 3-Fluoro-3-phenyl-3H-diazirine involves the generation of a carbene intermediate upon activation. This carbene can insert into various bonds, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application, such as protein labeling in biological studies or bond formation in polymer chemistry .
Comparison with Similar Compounds
- 3-Phenyl-3-(trifluoromethyl)-3H-diazirine
- 3-Chloro-3-phenyl-3H-diazirine
- 3-Methyl-3-phenyl-3H-diazirine
Comparison: 3-Fluoro-3-phenyl-3H-diazirine is unique due to the presence of the fluoro group, which imparts distinct electronic and steric properties. Compared to its trifluoromethyl and chloro analogs, the fluoro derivative exhibits slightly higher activation temperatures and different reactivity patterns. This makes it particularly useful in applications requiring precise control over carbene generation and insertion .
Properties
CAS No. |
87282-19-7 |
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Molecular Formula |
C7H5FN2 |
Molecular Weight |
136.13 g/mol |
IUPAC Name |
3-fluoro-3-phenyldiazirine |
InChI |
InChI=1S/C7H5FN2/c8-7(9-10-7)6-4-2-1-3-5-6/h1-5H |
InChI Key |
VCLRTAHJYAXLEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(N=N2)F |
Origin of Product |
United States |
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